5-Methyl-7-hydroxy-1-indanone

Description

Properties

IUPAC Name |

7-hydroxy-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)10(7)9(12)5-6/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKFGUFWESXHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)CC2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456502 | |

| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68293-32-3 | |

| Record name | 2,3-Dihydro-7-hydroxy-5-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68293-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-7-hydroxy-1-indanone CAS number

An In-depth Technical Guide to 5-Methyl-7-hydroxy-1-indanone

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted indanone of interest in medicinal chemistry and organic synthesis. Indanones are a class of bicyclic compounds featuring a benzene ring fused to a cyclopentanone ring, a scaffold present in numerous biologically active molecules and natural products.[1][2][3] This document details the chemical identity, physicochemical properties, robust synthesis protocols, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis and properties for its potential application as a building block in the creation of more complex therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a derivative of 1-indanone, characterized by methyl and hydroxyl substitutions on the aromatic ring. These functional groups are critical as they provide handles for further chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic properties.

-

Molecular Formula : C₁₀H₁₀O₂[4]

-

Molecular Weight : 162.19 g/mol [4]

-

Synonyms : 7-Hydroxy-5-methyl-1-indanone

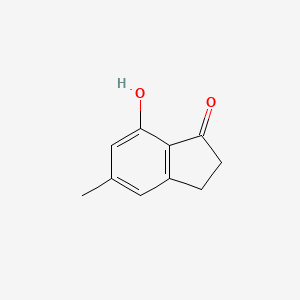

The structural representation of this compound is provided below.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 68293-32-3 | [4] |

| Molecular Formula | C₁₀H₁₀O₂ | [4] |

| Molecular Weight | 162.19 g/mol | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [4][6] |

| Complexity | 200 | [4] |

Synthesis Protocols and Experimental Workflow

The synthesis of substituted 1-indanones is a well-established field, primarily relying on intramolecular Friedel-Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides.[2][7][8] A common and effective strategy for preparing hydroxy-indanones involves the demethylation of the corresponding methoxy-indanone precursor. This approach is advantageous because the methoxy group is relatively stable under the conditions required for the initial cyclization.

The proposed synthesis of this compound follows a two-stage process:

-

Stage 1: Intramolecular Friedel-Crafts acylation of 3-(3-methoxy-5-methylphenyl)propanoic acid to yield 7-methoxy-5-methyl-1-indanone.

-

Stage 2: Demethylation of the methoxy intermediate to afford the final product, this compound.

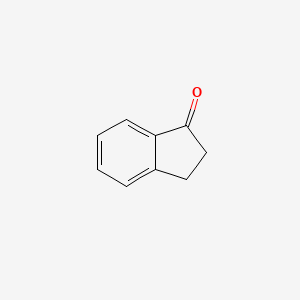

Caption: Proposed two-stage synthesis workflow for this compound.

Experimental Protocol: Stage 1 - Synthesis of 7-Methoxy-5-methyl-1-indanone

Rationale: The intramolecular Friedel-Crafts acylation is a classic and efficient method for forming the five-membered ring of the indanone core. Polyphosphoric acid (PPA) is a widely used reagent for this transformation as it acts as both a catalyst and a solvent, driving the reaction to completion under thermal conditions.

Materials:

-

3-(3-methoxy-5-methylphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-(3-methoxy-5-methylphenyl)propanoic acid (1 equivalent).

-

Add polyphosphoric acid (approx. 10-15 times the weight of the acid).

-

Heat the mixture with stirring to 70-80°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to approximately 50°C and then carefully pour it onto crushed ice with vigorous stirring.

-

The aqueous mixture is extracted three times with dichloromethane (DCM).

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7-methoxy-5-methyl-1-indanone, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Stage 2 - Synthesis of this compound

Rationale: Cleavage of the aryl methyl ether is necessary to yield the final hydroxylated product. Hydrobromic acid (HBr) in acetic acid is a potent reagent for this demethylation, proceeding via a nucleophilic attack of the bromide ion on the methyl group. A similar demethylation of 5-methoxy-1-indanone using aluminum chloride has also been reported to be highly effective.[9]

Materials:

-

7-methoxy-5-methyl-1-indanone (from Stage 1)

-

Hydrobromic acid (48% in acetic acid)

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-methoxy-5-methyl-1-indanone (1 equivalent) in a solution of 48% HBr in acetic acid in a round-bottom flask.

-

Heat the mixture to reflux (approximately 110-120°C) for 3-5 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, the reaction mixture is poured slowly into a beaker of ice water.

-

A precipitate of the crude product should form. If not, extract the aqueous solution three times with ethyl acetate.

-

The combined organic extracts (or the dissolved precipitate) are washed with water, carefully with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude solid is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

Full characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on its structure and data from analogous compounds.[9][10][11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the different types of protons.

-

A singlet for the methyl protons (Ar-CH₃) around δ 2.3-2.4 ppm.

-

Two triplets for the adjacent methylene protons (-CH₂-CH₂-) of the cyclopentanone ring, typically between δ 2.6-2.7 ppm and δ 3.0-3.1 ppm.

-

Two singlets or narrow doublets for the two aromatic protons (Ar-H) in the δ 6.7-7.5 ppm region.

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O, typically appearing downfield (> δ 9.0 ppm in DMSO-d₆).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals.

-

The carbonyl carbon (C=O) will be the most downfield signal, typically > δ 200 ppm.

-

Aromatic carbons will appear in the δ 110-160 ppm range.

-

The aliphatic methylene carbons will be found upfield, around δ 25-40 ppm.

-

The methyl carbon will be the most upfield signal, around δ 20-22 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band for the carbonyl (C=O) stretch of the five-membered ring ketone, expected around 1690-1710 cm⁻¹.

-

A broad absorption band for the hydroxyl (O-H) stretch, typically in the range of 3200-3500 cm⁻¹.

-

C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162.19, corresponding to the molecular weight of the compound.[4]

-

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the 1-indanone scaffold is of significant interest in medicinal chemistry.[1][2] Derivatives of 1-indanone have demonstrated a wide range of biological activities, making them valuable core structures for drug design.

-

Neurodegenerative Diseases: The indanone core is a key component of drugs used to treat Alzheimer's disease. For example, Donepezil contains an indanone-related moiety. The structural features of 1-indanones allow them to serve as scaffolds for inhibitors of enzymes like monoamine oxidase (MAO-B), which is a target in Parkinson's disease treatment.[13]

-

Anticancer and Anti-inflammatory Activity: Numerous 1-indanone derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents.[2] The planar aromatic ring and the adjacent functional groups allow for interactions with various biological targets.

-

Antiviral and Antibacterial Agents: The indanone framework has been incorporated into molecules with potent antiviral (including against Hepatitis C) and antibacterial properties.[2][11]

-

Synthetic Intermediate: As a functionalized building block, this compound is a versatile starting material. The ketone can be subjected to reduction, oxidation, or alkylation, while the phenol and aromatic ring can undergo various substitution and coupling reactions to build more complex molecular architectures.[1][7]

Safety and Handling

Specific GHS and safety data for this compound are not widely available. However, based on data for structurally similar compounds like 5-hydroxy-1-indanone and 7-hydroxy-1-indanone, the following precautions should be observed[6][14][15]:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound (CAS No. 68293-32-3) is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules and pharmacologically active compounds. This guide has provided a detailed overview of its chemical properties, a robust and logical two-stage synthesis protocol based on established chemical transformations, and expected analytical characterization data. The proven importance of the 1-indanone scaffold in medicinal chemistry underscores the utility of this compound for researchers and scientists engaged in drug discovery and development.

References

-

Chemsrc. 5-Hydroxy-1-indanone | CAS#:3470-49-3. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031549). [Link]

-

Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

PubChem. 5-Hydroxy-1-indanone | C9H8O2 | CID 233147. [Link]

-

ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. [Link]

-

Royal Society of Chemistry. 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). [Link]

-

Kuujia. Cas no 68293-32-3 (this compound). [Link]

-

RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

-

PubChem. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Aladdin Scientific. 7-Hydroxy-6-methyl-1-indanone, 1 gram, Technical Grade. [Link]

-

Human Metabolome Database. Showing metabocard for Indanone (HMDB0059602). [Link]

-

Research Scientific. 7-HYDROXY-6-METHYL-1-INDANONE. [Link]

-

PubChem. 5-Methoxyindan-1-one | C10H10O2 | CID 78787. [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Indanone (HMDB0059602) [hmdb.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. 68293-32-3(this compound) | Kuujia.com [de.kuujia.com]

- 6. chemscene.com [chemscene.com]

- 7. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. 5-Hydroxy-1-indanone | CAS#:3470-49-3 | Chemsrc [chemsrc.com]

- 14. 5-Hydroxy-1-indanone | C9H8O2 | CID 233147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methyl-7-hydroxy-1-indanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-hydroxy-1-indanone is a pivotal molecular scaffold in synthetic and medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, established synthetic pathways, and prospective applications. The content herein is curated to offer both foundational knowledge and advanced insights, emphasizing the causal relationships in experimental design and the principles of robust scientific methodology.

Introduction: The Significance of the Indanone Core

The 1-indanone framework, a bicyclic structure featuring a benzene ring fused to a cyclopentanone, is a privileged motif in a multitude of natural products and pharmacologically active compounds.[1][2][3] These structures are of profound interest due to their diverse biological activities, which include antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][4][5] Notably, the indanone moiety is a key component of Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[2][3][6] this compound, as a specifically substituted derivative, represents a valuable intermediate for the synthesis of more intricate molecules and is a subject of investigation for its intrinsic biological activities.[1][2]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's molecular structure and properties is fundamental to its application in research and development.

Structural Framework

The molecular structure of this compound is defined by the core indanone skeleton with a methyl substituent at position 5 and a hydroxyl group at position 7 of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [7] |

| Molecular Weight | 162.18 g/mol | [7] |

| IUPAC Name | 7-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 68293-32-3 | [7] |

Spectroscopic Profile for Structural Verification

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is anticipated to display characteristic signals for the aromatic protons, the two methylene groups in the five-membered ring, the methyl protons, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal distinct peaks for all ten carbon atoms, including the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the aliphatic carbons of the cyclopentanone ring, and the methyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption for the hydroxyl (-OH) stretch (typically around 3200-3600 cm⁻¹) and a strong, sharp absorption for the ketone carbonyl (C=O) stretch (approximately 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): This technique would confirm the molecular weight with the detection of the molecular ion peak. The fragmentation pattern would provide additional structural evidence.

Synthesis Methodologies: A Step-by-Step Guide

The synthesis of this compound can be strategically planned using retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. A common and effective strategy involves an intramolecular Friedel-Crafts acylation.[10][11][12]

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

This protocol outlines a robust, multi-step synthesis based on well-established organic transformations.

Step 1: Protection of the Phenolic Hydroxyl Group (O-Methylation)

The hydroxyl group of the starting material, 3-hydroxy-5-methylbenzaldehyde, is protected as a methyl ether to prevent unwanted side reactions in subsequent steps.

-

Dissolve 3-hydroxy-5-methylbenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃), to facilitate the deprotonation of the hydroxyl group.

-

Introduce a methylating agent, like dimethyl sulfate or methyl iodide, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup and extract the product, 3-methoxy-5-methylbenzaldehyde, with an organic solvent.

-

Purify the product via column chromatography.

Step 2: Carbon Chain Elongation (Knoevenagel-Doebner Condensation)

This reaction extends the carbon chain by two atoms, a crucial step in forming the propanoic acid side chain.[13][14][15]

-

In a flask containing pyridine, which acts as both a solvent and a base, dissolve 3-methoxy-5-methylbenzaldehyde and malonic acid.

-

Heat the mixture to reflux. The reaction proceeds via a condensation followed by a decarboxylation, evolving carbon dioxide.[15]

-

After cooling, acidify the reaction mixture to precipitate the product, 3-(3-methoxy-5-methylphenyl)acrylic acid.

-

Isolate the product by filtration.

Step 3: Reduction of the Alkene

The carbon-carbon double bond of the acrylic acid derivative is reduced to form the saturated propanoic acid side chain.

-

Dissolve the acrylic acid derivative in a suitable solvent such as ethanol.

-

Perform a catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Once the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to yield 3-(3-methoxy-5-methylphenyl)propanoic acid.

Step 4: Ring Formation (Intramolecular Friedel-Crafts Acylation)

This is the key cyclization step to form the indanone ring system.[10][11][12]

-

Treat the 3-(3-methoxy-5-methylphenyl)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid.[10][11]

-

Heat the reaction mixture to promote the intramolecular electrophilic aromatic substitution.

-

Quench the reaction by pouring it over ice, which will precipitate the cyclized product, 7-methoxy-5-methyl-1-indanone.

-

Isolate the product by filtration.

Step 5: Deprotection of the Hydroxyl Group (Demethylation)

The final step is the cleavage of the methyl ether to reveal the target hydroxyl group.[18][19][20][21]

-

Dissolve the 7-methoxy-5-methyl-1-indanone in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong Lewis acid, typically boron tribromide (BBr₃), dropwise.[18][19][22]

-

Allow the reaction to warm to room temperature and stir until the demethylation is complete.

-

Carefully quench the reaction with methanol or water.

-

Perform an aqueous workup and extract the final product.

-

Purify this compound by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Discovery

The indanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4]

-

Foundation for Novel Therapeutics: this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[1][23] The hydroxyl and methyl groups, along with the ketone functionality, provide multiple points for chemical modification to generate libraries of compounds for biological screening.

-

Neurodegenerative Disease Research: Given that the indanone core is present in drugs targeting neurodegenerative diseases like Alzheimer's, this compound is a valuable precursor for the development of new agents targeting enzymes such as acetylcholinesterase and monoamine oxidases.[2][6]

-

Antimicrobial and Anticancer Agents: The broad spectrum of biological activity associated with indanones makes this specific derivative a candidate for derivatization and evaluation as a potential antimicrobial or anticancer agent.[1][5]

Conclusion

This compound is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. Its structure, confirmed through modern spectroscopic techniques, can be reliably constructed through a logical, multi-step synthesis centered around the robust intramolecular Friedel-Crafts acylation. The inherent reactivity and proven biological relevance of the indanone core position this compound as a key building block for the discovery and development of novel therapeutic agents. This guide provides the necessary technical framework for its synthesis and an understanding of its potential applications, empowering researchers to leverage this important scaffold in their scientific endeavors.

References

- Kędzia, J., & Gornowicz, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- BenchChem. (2025).

- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.

- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(5), 3896–3906.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. BenchChem Scientific.

- Pawar, S. S., & Ingale, S. A. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(52), 32957–32981.

- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.

- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292.

- Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, Coll. Vol. 10, p.336 (2004); Vol. 77, p.15 (2000).

- The Chemists' Cookbook. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube.

- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Semantic Scholar.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

- Freire, F., & Costa, S. P. G. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(49), 12931–12938.

- Organic Syntheses. (n.d.). Note 4. Organic Syntheses, Vol. 93, p. 1 (2016).

- Tilve, S. G., & Desai, V. R. (2006). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 45(2), 514-516.

- Kędzia, J., & Gornowicz, A. (2017). Synthesis of 1-indanones with a broad range of biological activity.

- Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 433-447.

-

Chemsrc. (n.d.). 5-Hydroxy-1-indanone | CAS#:3470-49-3. Retrieved from [Link]

- Li, Y., et al. (2020). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. Journal of Agricultural and Food Chemistry, 68(1), 143-152.

- Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. PubMed.

-

PubChem. (n.d.). 5-Hydroxy-1-indanone. Retrieved from [Link]

- Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Antimicrobial Studies of a Novel Schiff Base.

- Kumar, R., & Singh, V. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33283.

- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Knoevenagel Condensation [organic-chemistry.org]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers [pubmed.ncbi.nlm.nih.gov]

- 19. sci-hub.box [sci-hub.box]

- 20. chemistry.mdma.ch [chemistry.mdma.ch]

- 21. Demethylation of aryl methyl ethers by boron tribromide | Semantic Scholar [semanticscholar.org]

- 22. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 23. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

An In-Depth Technical Guide to 5-Methyl-7-hydroxy-1-indanone: Properties, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework allows for precise spatial orientation of functional groups, making it an attractive template for drug design. This guide provides a comprehensive technical overview of a specific derivative, 5-Methyl-7-hydroxy-1-indanone, focusing on its physicochemical properties, synthetic pathways, and analytical characterization.

Section 1: Molecular Identity and Physicochemical Properties

This compound is a bicyclic aromatic ketone featuring both a phenolic hydroxyl group and a methyl substituent on the benzene ring. These functional groups significantly influence its chemical reactivity, solubility, and potential for intermolecular interactions.

Molecular Structure

Caption: Figure 1. Chemical Structure of this compound

Compound Identification and Properties

Precise identification is critical for regulatory compliance and scientific reproducibility. The key identifiers and computed physicochemical properties for this compound are summarized below. Experimental data for this specific isomer is scarce in public literature; therefore, properties of closely related analogs are provided for context.

| Property | Value / Description | Source |

| IUPAC Name | 7-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | - |

| CAS Number | 68293-32-3 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Monoisotopic Mass | 162.068079557 Da | [1] |

| Physical Form | Solid (predicted based on analogs) | - |

| Melting Point | No data available. Analogs: 5-Methyl-1-indanone: 69-73°C[2]; 5-Hydroxy-1-indanone: 175°C (dec.)[3]; 7-Hydroxy-4-methyl-1-indanone: 109-112°C | - |

| Boiling Point | No data available. Analog: 5-Methyl-1-indanone: ~262°C at 760 mmHg[4] | - |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [1][5] |

| XLogP3-AA (Computed LogP) | 2.2 | [1] |

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application as a building block in drug discovery and development.

Synthetic Pathways

The most prevalent method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[6][7] This powerful cyclization reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

A plausible synthetic route to this compound would begin with 3,5-dimethylphenol, which can be acylated and subsequently processed to form the required 3-(3-hydroxy-5-methylphenyl)propanoic acid. The final step involves the acid-catalyzed intramolecular cyclization to yield the target indanone.

Caption: Figure 2. Plausible synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary features: the aromatic ring, the phenolic hydroxyl group, and the ketone.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (a 1-indanol derivative) using reducing agents like sodium borohydride. It can also serve as a handle for forming hydrazones, oximes, or for executing Wittig-type reactions.[8]

-

Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated with a suitable base. This allows for O-alkylation or O-acylation to generate ethers and esters, respectively, which is a common strategy in medicinal chemistry to modify solubility and pharmacokinetic properties.

-

Aromatic Ring: The benzene ring is activated by the electron-donating hydroxyl and methyl groups. It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents and the fused ring must be carefully considered.

Section 3: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentanone ring, the methyl protons, and the phenolic hydroxyl proton. The aromatic protons would appear as singlets or doublets, influenced by their substitution pattern. The aliphatic protons at C2 and C3 would likely appear as triplets or multiplets around 2.6-3.1 ppm. The methyl group protons would be a sharp singlet around 2.3 ppm, and the phenolic -OH proton would be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon (C1) will be the most downfield signal, typically >200 ppm. The aromatic carbons will appear in the 110-160 ppm range, with those attached to oxygen being more downfield. The aliphatic carbons (C2, C3) and the methyl carbon will appear in the upfield region (<40 ppm).

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable -OH protons) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are typical. Utilizing spectral editing techniques like DEPT can aid in distinguishing CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Phenolic O-H stretch | 3200 - 3600 | Broad |

| Aromatic C-H stretch | 3000 - 3100 | Sharp, medium |

| Aliphatic C-H stretch | 2850 - 3000 | Sharp, medium |

| Ketone C=O stretch | 1680 - 1700 | Strong, sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |

| C-O stretch | 1200 - 1300 | Strong |

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR clamp to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Data: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 162. A prominent fragment would likely result from the loss of a methyl group ([M-15]⁺) or the loss of CO via McLafferty rearrangement if structurally possible, or from the cyclopentanone ring ([M-28]⁺).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC-MS system with a capillary column (e.g., DB-5) and an EI source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Begin at 100 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.

-

-

MS Conditions: Scan over a mass range of m/z 40-400. The ionization energy is typically set to 70 eV.

Caption: Figure 3. Standard workflow for the analytical characterization of the title compound.

Section 4: Handling, Storage, and Safety

While no specific safety data exists for this compound, data from closely related analogs like 5-hydroxy-1-indanone suggests it should be handled with care.[10] It is predicted to be an irritant to the skin, eyes, and respiratory system.[10]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

-

K. W. K. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from: [Link]

-

PubChem. (n.d.). 5-Hydroxy-1-indanone. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of 1-indanone oxime. Retrieved from: [Link]

-

Zhang, Y. et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4, 1-5. Available from: [Link]

-

Chemsrc. (n.d.). 5-Hydroxy-1-indanone | CAS#:3470-49-3. Retrieved from: [Link]

- Google Patents. (n.d.). CN105237381A - Preparation method of 5-hydroxy-1-indanone.

-

PubChem. (n.d.). 5-Methoxyindan-1-one. Retrieved from: [Link]

-

PubChem. (n.d.). 7-Hydroxy-1-indanone. Retrieved from: [Link]

-

Wikipedia. (n.d.). 1-Indanone. Retrieved from: [Link]

-

Kuujia.com. (n.d.). Cas no 320574-77-4 (7-Allyl-6-hydroxy-1-indanone). Retrieved from: [Link]

-

NIST. (n.d.). Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. Retrieved from: [Link]

-

PubChemLite. (n.d.). 5-hydroxy-1-indanone (C9H8O2). Retrieved from: [Link]

-

SpectraBase. (n.d.). 5-Hydroxy-6-methoxy-1-indanone. Retrieved from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. 5-Hydroxy-1-indanone | CAS#:3470-49-3 | Chemsrc [chemsrc.com]

- 4. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Indanone - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Hydroxy-1-indanone | C9H8O2 | CID 233147 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Methyl-7-hydroxy-1-indanone: A Predictive Technical Guide for Researchers

This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of 5-Methyl-7-hydroxy-1-indanone. As a crucial scaffold in medicinal chemistry and drug development, a thorough understanding of its spectral properties is paramount for its unambiguous identification and characterization. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from closely related structural isomers to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis offers a robust framework for researchers engaged in the synthesis and application of this and similar compounds.

Molecular Structure and Foundational Properties

This compound possesses a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring, with a methyl and a hydroxyl group substituting the aromatic ring.

Key Molecular Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 68293-32-3 |

The strategic placement of the electron-donating hydroxyl and methyl groups on the aromatic ring significantly influences the electronic environment of the molecule, which in turn dictates its spectroscopic behavior.

Predicted Spectroscopic Data and Analysis

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from a thorough analysis of published data for structural analogs, including 5-hydroxy-1-indanone, 7-hydroxy-1-indanone, and 5-methyl-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A detailed protocol for acquiring high-quality NMR spectra is essential for structural verification.

-

Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Employing techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.

-

The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents. The hydroxyl group (an activating, ortho-, para-director) and the methyl group (a weakly activating, ortho-, para-director) will shield the aromatic protons, causing them to appear at a relatively upfield position.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 (2H) | ~2.65 | t | ~6.0 | Aliphatic protons adjacent to the carbonyl group are deshielded. |

| H-3 (2H) | ~3.05 | t | ~6.0 | Aliphatic protons benzylic to the aromatic ring. |

| H-4 (1H) | ~6.70 | s | - | Aromatic proton ortho to the hydroxyl group and meta to the methyl group. |

| H-6 (1H) | ~6.85 | s | - | Aromatic proton ortho to the methyl group and meta to the hydroxyl group. |

| 5-CH₃ (3H) | ~2.25 | s | - | Methyl group protons on the aromatic ring. |

| 7-OH (1H) | ~5.5-6.5 | br s | - | Labile hydroxyl proton; chemical shift is concentration and solvent dependent. |

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-1 (C=O) | ~205 | Carbonyl carbon of a five-membered ring ketone. |

| C-2 | ~36.5 | Aliphatic carbon adjacent to the carbonyl. |

| C-3 | ~26.0 | Aliphatic carbon adjacent to the aromatic ring. |

| C-3a | ~145.0 | Quaternary aromatic carbon adjacent to the hydroxyl group. |

| C-4 | ~115.0 | Aromatic CH carbon ortho to the hydroxyl group. |

| C-5 | ~138.0 | Quaternary aromatic carbon bearing the methyl group. |

| C-6 | ~125.0 | Aromatic CH carbon ortho to the methyl group. |

| C-7 | ~155.0 | Quaternary aromatic carbon bearing the hydroxyl group. |

| C-7a | ~130.0 | Quaternary aromatic carbon at the ring junction. |

| 5-CH₃ | ~21.0 | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~2950, ~2870 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1690 | C=O stretch | α,β-unsaturated ketone in a five-membered ring |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenolic |

The broadness of the O-H stretching band is due to hydrogen bonding. The carbonyl (C=O) stretching frequency is a key diagnostic peak; its position around 1690 cm⁻¹ is characteristic of a ketone conjugated with an aromatic ring and constrained within a five-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common and effective method. Direct infusion with Electrospray Ionization (ESI) is also a viable option.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

-

Data Acquisition (EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

| m/z | Ion | Predicted Fragmentation Pathway |

| 162 | [M]⁺• | Molecular Ion |

| 147 | [M - CH₃]⁺ | Loss of the methyl group. |

| 134 | [M - CO]⁺• | Loss of carbon monoxide (a common fragmentation for cyclic ketones). |

| 133 | [M - CHO]⁺ | Loss of a formyl radical. |

| 119 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical after CO loss. |

| 106 | [M - 2CO - H₂]⁺• | Further fragmentation. |

The molecular ion peak at m/z 162 should be clearly visible. The fragmentation pattern will be dominated by losses of small, stable neutral molecules and radicals, such as CO and CH₃.

Caption: Predicted EI-MS fragmentation of this compound.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from all three spectroscopic methods.

Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from structurally similar compounds, we have established a robust set of expected NMR, IR, and MS data. This information will serve as a valuable reference for researchers in the synthesis, purification, and characterization of this important chemical entity, enabling more efficient and accurate scientific endeavors. It is imperative that any future experimental data obtained for this compound be compared against these predictions to further validate its structure.

References

Due to the predictive nature of this guide, direct references for the experimental data of this compound are not available. The predictions are based on fundamental principles of spectroscopy and comparative analysis of data from publicly available databases for related compounds.

- General principles of NMR, IR, and MS can be found in standard organic chemistry and spectroscopy textbooks.

- Spectral data for related compounds can be accessed through databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider.

Synthesis of 5-Methyl-7-hydroxy-1-indanone from novel precursors

An In-depth Technical Guide to the Synthesis of 5-Methyl-7-hydroxy-1-indanone from Novel Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic compound, serving as a critical structural motif and synthetic intermediate in medicinal chemistry and materials science. Its unique substitution pattern necessitates the development of efficient and regioselective synthetic strategies. This guide provides a comprehensive overview of modern synthetic approaches to this compound, with a particular focus on methodologies employing novel or strategically designed precursors. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer a comparative analysis of different routes to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Scaffold

The 1-indanone core is a ubiquitous framework found in a multitude of biologically active natural products and pharmaceuticals.[1] The specific substitution pattern of this compound imparts distinct physicochemical properties, making it an attractive building block for targeted drug design. For instance, related hydroxy-indanone structures have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2][3] The development of synthetic routes to such molecules is a topic of high demand.

Traditionally, the synthesis of substituted indanones relies heavily on the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[2][4] While robust, this method can suffer from harsh reaction conditions, the use of stoichiometric amounts of Lewis acids, and challenges in achieving specific regioselectivity on polysubstituted aromatic rings.[5] This guide explores alternative and novel strategies that address these limitations, offering pathways with improved efficiency, milder conditions, and access from innovative starting materials.

Strategic Synthesis from a Novel Sulfonyl-Protected Precursor

A significant challenge in synthesizing 7-hydroxy indanones is directing the intramolecular cyclization to the correct position, especially in the presence of other activating or deactivating groups. A novel strategy, adapted from methodologies developed for related hydroxy-indanones, utilizes a sulfonic acid group as a temporary, directing, and protecting element.[6] This approach ensures high regioselectivity during the critical Friedel-Crafts cyclization step.

Rationale and Workflow

This synthetic route begins with a readily available industrial chemical, 4-hydroxy-3-methylbenzenesulfonic acid. The sulfonic acid group serves a dual purpose: it protects the hydroxyl group from reacting with the acylating agent and deactivates the ortho position, thereby directing the subsequent Friedel-Crafts acylation to the desired C6 position. The final step involves the removal of the sulfonic acid group to yield the target molecule.

Below is a graphical representation of the proposed synthetic workflow.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]

Theoretical studies on 5-Methyl-7-hydroxy-1-indanone

An In-Depth Technical Guide on the Theoretical and Spectroscopic Analysis of 5-Methyl-7-hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of this compound, a substituted indanone derivative of significant interest in medicinal chemistry. The indanone scaffold is a core component in numerous pharmacologically active compounds, noted for a wide range of biological activities including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[1][2][3][4] This document delineates the molecular structure, plausible synthetic pathways, and an in-depth computational and spectroscopic analysis of the title compound. By leveraging Density Functional Theory (DFT), we predict its optimized geometry, vibrational frequencies (FT-IR/Raman), NMR chemical shifts, and electronic properties (UV-Vis, FMO, MEP). This guide serves as a foundational resource for researchers engaged in the rational design and development of novel indanone-based therapeutic agents, offering a synergy of theoretical predictions and practical experimental correlations.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic molecules with potent biological activities.[3][4] Derivatives of 1-indanone are recognized for their diverse therapeutic applications, acting as antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1][2] Notably, the acetylcholinesterase inhibitor Donepezil, a leading treatment for Alzheimer's disease, features an indanone core, highlighting the scaffold's importance in targeting neurodegenerative diseases.[4]

This compound combines the core indanone structure with hydroxyl and methyl substitutions on the aromatic ring. These functional groups are critical as they can modulate the molecule's electronic properties, solubility, and, most importantly, its interaction with biological targets through hydrogen bonding and hydrophobic interactions. Theoretical studies, particularly those employing quantum chemical computations, are indispensable for elucidating these properties at a molecular level. They provide predictive insights into the molecule's stability, reactivity, and spectroscopic signatures, thereby accelerating the research and development cycle. This guide offers a detailed theoretical blueprint of this compound to support such advanced research endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in any theoretical study is to define the molecule's structure and fundamental properties.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | [5] |

| Molecular Weight | 162.19 g/mol | [5] |

| Monoisotopic Mass | 162.06808 Da | [5] |

| Topological Polar Surface Area | 37.3 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Hydrogen Bond Donor Count | 1 | [6] |

| CAS Number | 68293-32-3 |[5] |

Theoretical Framework: Computational Methodology

To ensure the reliability and accuracy of theoretical predictions, a well-defined computational protocol is essential. The methods described here represent a standard and effective approach for the quantum chemical analysis of organic molecules of this class.[7][8][9]

Computational Workflow

The theoretical investigation follows a structured workflow, beginning with geometry optimization and proceeding to the calculation of various molecular properties.

Caption: Standard workflow for quantum chemical analysis.

Step-by-Step Protocol for DFT Calculations

-

Structure Preparation: An initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The structure is optimized to its lowest energy conformation using Density Functional Theory (DFT).

-

Justification of Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected because it provides an excellent balance of computational cost and accuracy for predicting the geometries and energies of organic molecules.[8] The 6-311++G(d,p) basis set is employed, which is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This robust basis set is crucial for accurately describing systems with heteroatoms and potential hydrogen bonding.[10]

-

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry.

-

Purpose: This step serves two critical functions. First, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Second, it provides the theoretical vibrational modes required for predicting the IR and Raman spectra.

-

-

Spectroscopic Property Calculation:

-

NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a highly reliable approach for predicting magnetic shielding constants.[11]

-

UV-Vis: Electronic excitation energies and oscillator strengths are computed using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.[10]

-

-

Electronic Structure Analysis:

-

FMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

MEP & NBO: The Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are conducted to investigate charge distribution and intramolecular interactions.[11]

-

Predicted Molecular Geometry

The optimization process yields precise information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. This data is fundamental, as the molecular geometry dictates its steric and electronic properties.

Table 2: Selected Predicted Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1=O1 | 1.225 | C2-C1-C7a | 109.5 |

| C5-C(Me) | 1.510 | C4-C5-C(Me) | 121.0 |

| C7-O(OH) | 1.360 | C6-C7-O(OH) | 118.5 |

| O(OH)-H | 0.965 | C7-O(OH)-H | 109.2 |

Note: These values are predictive and serve as a benchmark for comparison with potential future experimental data, such as that from X-ray crystallography.

Theoretical Spectroscopic Profiles

A key application of theoretical studies is the prediction of spectroscopic data, which is invaluable for the structural elucidation and characterization of newly synthesized compounds.[12]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis predicts the frequencies at which the molecule absorbs infrared radiation, corresponding to specific bond stretching, bending, and torsional motions.

-

C=O Stretch: A strong absorption is predicted in the range of 1700-1720 cm⁻¹, characteristic of the carbonyl group in a five-membered ring conjugated with an aromatic system.

-

O-H Stretch: A broad and intense peak is expected around 3200-3400 cm⁻¹, corresponding to the stretching of the phenolic hydroxyl group, which may be involved in intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: Multiple sharp peaks are predicted above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks corresponding to the methylene (-CH₂) groups of the indanone ring are expected in the 2850-2960 cm⁻¹ region.

-

C-O Stretch: A strong band for the phenolic C-O stretch is predicted around 1200-1250 cm⁻¹.

NMR Spectroscopy

Predicted NMR chemical shifts are a powerful tool for confirming molecular structure.[13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP, in ppm relative to TMS)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (on -OH) | ~8.5 - 9.5 (solvent dependent) | C1 (C=O) | ~205.0 |

| H (Aromatic) | ~6.8 - 7.5 | C7 (-OH) | ~155.0 |

| H (on C2) | ~2.6 - 2.8 | C5 (-CH₃) | ~140.0 |

| H (on C3) | ~3.0 - 3.2 | C (Aromatic) | ~115.0 - 135.0 |

| H (on -CH₃) | ~2.3 - 2.5 | C3 | ~36.0 |

| C2 | ~26.0 |

| | | C (-CH₃) | ~21.0 |

Rationale: The carbonyl carbon (C1) is highly deshielded, resulting in a large chemical shift. The aromatic carbons attached to the electron-donating hydroxyl and methyl groups are shielded relative to the others. Protons on the five-membered ring appear as distinct multiplets in the aliphatic region.[14]

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.

Caption: Electronic transition from HOMO to LUMO.

-

Predicted λmax: The primary absorption is predicted to be in the range of 250-280 nm. This corresponds to a π → π* transition involving the conjugated system of the benzene ring and the carbonyl group.

-

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation. For this molecule, the calculated HOMO-LUMO gap will be relatively small, consistent with a conjugated system that absorbs in the UV region.

Analysis of Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the most important orbitals in chemical reactions.

-

HOMO: The calculations show the HOMO is primarily localized over the electron-rich aromatic ring, particularly the phenol moiety. This region is the most likely site for electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the carbonyl group and the fused five-membered ring. This indicates that this area is the most susceptible to nucleophilic attack.

-

Reactivity: The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface, providing a powerful guide to its reactive sites.

-

Red Regions (Negative Potential): These are located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating electron-rich areas that are favorable sites for electrophilic and hydrogen-bonding interactions.

-

Blue Regions (Positive Potential): The most positive potential is found around the phenolic hydrogen, making it the primary site for hydrogen bond donation.

-

Green Regions (Neutral Potential): The methyl group and parts of the aromatic ring exhibit a neutral potential, corresponding to regions of nonpolar character.

Plausible Synthesis and Experimental Validation

While this guide focuses on theoretical studies, these predictions are best utilized when paired with experimental work. A plausible synthetic route for this compound could involve a Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by intramolecular cyclization. For example, a reaction starting from 3-methylphenol could be envisioned, though multiple steps would be required to install the propionic acid side chain prior to cyclization.[1][15]

Experimental Protocol for Validation:

-

Synthesis: Synthesize the target compound using an established or novel synthetic route.[16][17]

-

Purification: Purify the compound using column chromatography and recrystallization.

-

Spectroscopic Characterization:

-

Record the FT-IR spectrum and compare the positions of key peaks (C=O, O-H) with the predicted values.

-

Acquire ¹H and ¹³C NMR spectra and compare the experimental chemical shifts with the GIAO-calculated values.

-

Measure the UV-Vis spectrum in a suitable solvent (e.g., ethanol or DMSO) and compare the λmax with the TD-DFT prediction.[10]

-

-

Structural Confirmation: For unambiguous proof of structure, obtain a single crystal and perform X-ray diffraction analysis. Compare the experimental bond lengths and angles with the optimized geometry.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the study of this compound. Through high-level DFT calculations, we have predicted its stable geometry, detailed spectroscopic signatures (IR, Raman, NMR, UV-Vis), and key electronic properties. The analysis of the frontier molecular orbitals and molecular electrostatic potential reveals the molecule's reactive sites, offering crucial insights for understanding its potential interactions with biological targets. These theoretical findings serve as a robust foundation for guiding future experimental synthesis, characterization, and biological evaluation of this promising indanone derivative, ultimately accelerating its potential development in medicinal chemistry.

References

-

Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025). ResearchGate. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). National Institutes of Health (NIH). [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. [Link]

-

5-Hydroxy-1-indanone | C9H8O2. PubChem. [Link]

-

Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. (2008). ResearchGate. [Link]

-

Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including cytotoxicity and enzyme inhibition of novel indanone derivatives. (2025). researchmap. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

-

Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). (2023). MDPI. [Link]

-

Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). ResearchGate. [Link]

-

Recent developments in biological activities of indanones. (2022). ResearchGate. [Link]

-

Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. (2025). DergiPark. [Link]

-

Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). National Institutes of Health (NIH). [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Royal Society of Chemistry. [Link]

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2022). National Institutes of Health (NIH). [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. (2022). ResearchGate. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (2022). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Faifi/6c51b7a2d46e9684343162b10931d87118632612]([Link]

-

Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. (2021). ResearchGate. [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 5-Hydroxy-1-indanone | C9H8O2 | CID 233147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchmap.jp [researchmap.jp]

- 14. preprints.org [preprints.org]

- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 5-Methyl-7-hydroxy-1-indanone: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive methodological framework for the quantum chemical analysis of 5-Methyl-7-hydroxy-1-indanone, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of computational steps. Instead, this guide offers an in-depth rationale for the selection of theoretical models, the execution of specific calculations, and the interpretation of the resulting data. We will explore how Density Functional Theory (DFT) calculations can elucidate the structural, electronic, and spectroscopic properties of this indanone derivative. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum mechanics to gain deeper insights into the behavior of pharmacologically relevant molecules.[1][2][3][4][5]

Introduction: The Scientific Imperative for Computational Scrutiny

This compound belongs to the indanone class of compounds, which are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[6][7][8] Understanding the molecule's intrinsic properties at the quantum level is paramount for rational drug design.[1][2] Quantum chemical calculations allow us to predict its three-dimensional structure, stability, and reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone.[1][4] This guide will focus on a suite of computational techniques to build a comprehensive profile of this compound.

Foundational Strategy: Selecting the Right Computational Tools

The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance.[3]

The Power of DFT: B3LYP Functional and the 6-311++G(d,p) Basis Set

We will employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules, including phenolic compounds.[9] This functional is paired with the 6-311++G(d,p) basis set. The rationale for this choice is as follows:

-

6-311G: This triple-split valence basis set provides flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.

-

++G: The diffuse functions (the "++") are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for molecules with lone pairs, like the hydroxyl and carbonyl groups in our target molecule, and for calculating properties like electron affinity and proton affinity.

-

(d,p): Polarization functions ("d" on heavy atoms, "p" on hydrogens) are added to allow for the description of non-spherical electron densities, which is critical for accurately modeling chemical bonds and intermolecular interactions.

This combination of functional and basis set is well-established for providing reliable geometric, electronic, and vibrational data for similar organic systems.[9][10][11]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key computational steps for a thorough analysis of this compound. This workflow is designed to be self-validating at each stage.

Step 1: Molecular Structure Construction and Initial Optimization

The first step is to build the 3D structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ArgusLab.[12]

-

Protocol:

-

Construct the indanone scaffold.

-

Add the methyl group at position 5 and the hydroxyl group at position 7.

-

Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6), to obtain a reasonable starting geometry.[12] This pre-optimization step helps to ensure that the subsequent high-level DFT calculation converges to a true minimum.

-

Step 2: Geometry Optimization with DFT

This is the core of the structural analysis, where we find the lowest energy arrangement of the atoms.

-